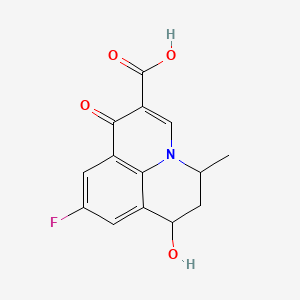

7-Hydroxyflumequine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7-fluoro-10-hydroxy-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5(13),6,8-tetraene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO4/c1-6-2-11(17)8-3-7(15)4-9-12(8)16(6)5-10(13(9)18)14(19)20/h3-6,11,17H,2H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTYQHEUSQWIRBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=CC(=CC3=C2N1C=C(C3=O)C(=O)O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80976779 | |

| Record name | 9-Fluoro-7-hydroxy-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80976779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61293-22-9 | |

| Record name | 7-Hydroxyflumequine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061293229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Fluoro-7-hydroxy-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80976779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Metabolite Research in Environmental and Biological Systems

The investigation of drug metabolites is a critical facet of environmental and pharmaceutical research. When a drug like flumequine (B1672881) is administered, it is not always entirely eliminated from the body in its original form. cabidigitallibrary.org Instead, it can be biotransformed into various metabolites. wikipedia.orgnih.gov Understanding these metabolites is essential for several reasons:

Biological Activity: Metabolites may retain, lose, or even gain biological activity compared to the parent compound. acs.orginchem.org In the case of antibiotics, a metabolite might still possess antimicrobial properties, potentially contributing to the development of antibiotic resistance in environmental bacteria. acs.orgresearchgate.net Conversely, some metabolites may exhibit reduced or no antimicrobial effect. nih.govinchem.org

Toxicity: The toxicological profile of a metabolite can differ from that of the parent drug. Therefore, a comprehensive risk assessment requires an understanding of the potential toxicity of all major transformation products.

Evolution of Research Interests in Flumequine Metabolites

Initial research on flumequine (B1672881) naturally focused on its efficacy and pharmacokinetic profile in target animal species. nih.gov Early studies identified 7-Hydroxyflumequine as a major metabolite in various biological matrices, including plasma, urine, and tissues of treated animals. asm.orgnih.govfao.org The development of analytical techniques, particularly high-pressure liquid chromatography (HPLC), was instrumental in enabling the simultaneous quantification of both flumequine and this compound. asm.orgnih.gov

As awareness of the environmental impact of pharmaceuticals grew, the research focus expanded. Scientists began to investigate the fate of flumequine and its metabolites in the environment. Studies have explored the biotransformation of flumequine by various microorganisms, such as fungi, which can produce this compound. nih.govacs.orgresearchgate.net This line of inquiry is crucial for understanding how these compounds are broken down in natural and engineered environments, such as wastewater treatment plants.

More recent research has delved into the finer details of this compound, including its stereochemistry. Since this compound has two chiral centers, it can exist as four different enantiomers. nih.gov Advanced analytical methods, like chiral HPLC coupled with mass spectrometry, have been developed to separate and quantify these individual enantiomers in environmental samples, such as water and sediment. nih.govresearchgate.netnih.gov This is significant because different enantiomers can have distinct biological activities and environmental behaviors. nih.gov

Current Research Gaps and Future Directions for 7 Hydroxyflumequine Studies

Chromatographic Techniques for Enantiomeric and Diastereomeric Separation

Chromatography, particularly high-performance liquid chromatography (HPLC), is a cornerstone for the separation of chiral compounds like this compound. csfarmacie.cz The development of specialized chiral stationary phases (CSPs) has enabled the effective resolution of its enantiomers and diastereomers. csfarmacie.czchiralpedia.com

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

The development of chiral HPLC methods is a critical step for the enantioselective analysis of this compound. researchgate.netchromatographytoday.com Research has focused on screening various polysaccharide-based CSPs, which are known for their broad applicability and excellent selectivity in chiral separations. chromatographytoday.com For instance, the separation of this compound has been successfully performed on a Lux Cellulose-4 chiral column. researchgate.net The absolute configuration of related chiral compounds has been confirmed using techniques like chiral HPLC combined with circular dichroism (CD) detection. The goal of method development is to achieve baseline resolution of all stereoisomers, which is essential for accurate quantification and subsequent toxicological or environmental fate studies. researchgate.netresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

For enhanced sensitivity and selectivity, especially in complex matrices like water and sediment, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov This powerful combination allows for the simultaneous enantiomeric analysis of both flumequine and this compound. researchgate.netnih.gov LC-MS/MS methods are developed to provide high sensitivity, good peak shape, and satisfactory resolution. researchgate.net Validated methods have demonstrated good linearity over a range of concentrations, with limits of detection (LODs) for this compound reported at 3.2 µg/L in water and 7.0 µg/kg in sediment samples. researchgate.netnih.gov Such methods are invaluable for studying the degradation kinetics and environmental behavior of these chiral pollutants. researchgate.netnih.gov

Optimization of Mobile Phases and Stationary Phases for Enhanced Resolution

Achieving optimal separation of this compound stereoisomers requires careful optimization of both the mobile and stationary phases. researchgate.netphenomenex.com The selection of the chiral stationary phase is paramount, with polysaccharide-based columns like cellulose (B213188) derivatives being particularly effective. researchgate.netresearchgate.net For example, while a Lux Cellulose-2 column is suitable for separating flumequine enantiomers, a Lux Cellulose-4 column is required for the separation of this compound. researchgate.net

The mobile phase composition, including the choice of organic solvents, additives, and pH, critically influences the separation process. phenomenex.commastelf.comwaters.com For the separation of this compound on a Lux Cellulose-4 column, a mobile phase containing 0.3% trifluoroacetic acid in an ethanol/hexane (B92381) mixture has been used to achieve baseline separation. The optimization process involves systematically adjusting these parameters to enhance resolution, improve peak shape, and ensure the method's robustness for reliable quantification. researchgate.netphenomenex.com

Table 1: HPLC Conditions for this compound Analysis This table is interactive. Users can sort and filter the data.

| Parameter | Condition for this compound | Reference |

|---|---|---|

| Stationary Phase | Lux 5 µm Cellulose-4 | researchgate.net |

| Mobile Phase | 0.3% Trifluoroacetic acid in Ethanol/Hexane | |

| Detection | Quadrupole-Time-of-Flight Mass Spectrometer (Q-TOF/MS) | researchgate.netnih.gov |

| LOD (Water) | 3.2 µg/L | researchgate.netnih.gov |

| LOD (Sediment) | 7.0 µg/kg | researchgate.netnih.gov |

Spectroscopic Approaches for Structural Elucidation in Research Contexts

Spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for the structural confirmation and characterization of metabolites like this compound. cornell.eduresearchgate.net

Mass Spectrometry (MS) for Metabolite Identification Pathways

Mass spectrometry, especially high-resolution mass spectrometry (HRMS), is a powerful tool for identifying and characterizing drug metabolites. sygnaturediscovery.comthermofisher.com In the study of flumequine metabolism, LC-MS analyses have been instrumental in proposing transformation pathways. researchgate.net By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns, researchers can deduce the structures of metabolites formed. cornell.eduthermofisher.com For example, this compound has been identified as a common metabolite produced during the biotransformation of flumequine by various ligninolytic fungi. researchgate.net The use of MS helps in building a comprehensive profile of metabolic liabilities and supports the elucidation of complete metabolic pathways. sygnaturediscovery.compitt.edu

Table 2: Mass Spectrometry Data for Flumequine Metabolite Identification This table is interactive. Users can sort and filter the data.

| Parent Compound | Identified Metabolite | Analytical Technique | Key Finding | Reference |

|---|---|---|---|---|

| Flumequine | This compound | Liquid Chromatography-Mass Spectrometry (LC-MS) | Common metabolite in fungal biotransformation | researchgate.net |

| Flumequine | Flumequine ethyl ester | Liquid Chromatography-Mass Spectrometry (LC-MS) | Common metabolite in fungal biotransformation | researchgate.net |

| Flumequine | Various Metabolites | High-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry (HPLC/QTOF-MS) | Elucidation of different transformation pathways by different fungal strains | nih.govresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolite Characterization Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural elucidation of organic molecules, providing detailed information about the molecular framework. emerypharma.comthermofisher.com In metabolite characterization, NMR is used to confirm the precise structure of metabolites identified by MS. researchgate.netnih.gov Both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed to assign all proton and carbon signals and establish connectivity within the molecule. emerypharma.comcore.ac.uk Although direct NMR studies specifically detailing the full characterization of this compound are not widely published, the principles of NMR are routinely applied in the structural confirmation of drug metabolites. mdpi.comnih.gov For complex structures, NMR data, combined with HRMS, allows for the unambiguous identification and complete structural characterization of novel metabolites. cornell.eduresearchgate.net

Fluorescence Detection Principles in Analytical Methodologies

The intrinsic fluorescent properties of this compound make fluorescence detection a highly specific and sensitive technique for its quantification, often coupled with High-Performance Liquid Chromatography (HPLC). fao.org This detection method leverages the molecule's ability to absorb light at a specific excitation wavelength and emit light at a longer, distinct emission wavelength.

In a common HPLC method, this compound is separated on a C18 column. fao.org The detection is then carried out using a fluorescence detector set at specific wavelengths. For instance, one established method uses an excitation wavelength of 252 nm and an emission wavelength of 356 nm for the quantification of both flumequine and this compound. fao.org Another approach for analyzing quinolones, including flumequine metabolites, sets the excitation at 327 nm and emission at 369 nm. fao.org In other studies, the excitation and emission wavelengths for fluorometric assays have been set at 320 nm and 380 nm, respectively. psu.edu The choice of wavelengths is crucial for maximizing sensitivity and minimizing interference from other compounds present in the sample. chemmethod.com The intensity of the emitted fluorescence is directly proportional to the concentration of this compound, allowing for precise measurement.

Sample Preparation and Matrix Effects in Environmental and Biological Samples

Effective sample preparation is a crucial step to isolate this compound from complex matrices such as water, sediment, and biological tissues, and to minimize matrix effects that can interfere with accurate quantification. arborassays.comnih.gov

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of this compound from various samples. mdpi.com The choice of SPE sorbent is critical and depends on the analyte's properties and the sample matrix. nih.gov

For the analysis of this compound in water and sediment, a method was developed using Cleanert PEP (Polar Enhanced Polymer) solid-phase extraction cartridges. researchgate.netresearchgate.net These cartridges demonstrated good recovery rates for this compound, ranging from 70.1% to 78.69%. nih.govresearchgate.net In contrast, Oasis HLB cartridges showed lower recoveries for this compound, between 13.4% and 14.3%. nih.govresearchgate.net Silica-based C18 sorbents are generally considered unsuitable for extracting quinolone antibiotics because they are most effective for non-polar compounds. nih.govresearchgate.net

A typical SPE protocol involves several steps:

Conditioning and Equilibration: The SPE cartridge is first conditioned, often with methanol, and then equilibrated with water or a specific buffer. This prepares the sorbent for sample interaction. waters.com However, some modern water-wettable sorbents like Oasis HLB allow for simplified protocols that eliminate these steps, saving time and solvent. waters.com

Sample Loading: The pre-treated sample is passed through the cartridge, where this compound is adsorbed onto the solid phase. thermofisher.com

Washing: The cartridge is washed with a specific solvent to remove interfering compounds while the analyte remains bound to the sorbent. waters.com

Elution: A different solvent is used to desorb the this compound from the cartridge, collecting it in a clean vessel for analysis. waters.com

For sediment samples, a common procedure involves extraction with a mixture of acetonitrile (B52724) (ACN) and an EDTA-Mcllvaine buffer solution before cleanup with a PEP cartridge. researchgate.netresearchgate.netnih.gov

| SPE Sorbent | Sample Matrix | Reported Recovery for this compound | Reference |

|---|---|---|---|

| Cleanert PEP | Water/Sediment | 70.1% - 78.69% | nih.govresearchgate.net |

| Oasis HLB | Water/Sediment | 13.4% - 14.3% | nih.govresearchgate.net |

Liquid-Liquid Extraction (LLE) Techniques

Liquid-Liquid Extraction (LLE) is another common technique for sample preparation, particularly for biological fluids like plasma and tissues. nih.gov This method separates compounds based on their different solubilities in two immiscible liquids. uit.no

In one protocol for analyzing trout tissue, samples were extracted with ethyl acetate (B1210297) without a deconjugation step. fao.org For samples with high-fat content, an additional partitioning step between acetonitrile and hexane was performed to remove lipids. fao.org Similarly, a method for determining this compound in sheep plasma involved extracting the compound from a 100 µL plasma sample using LLE. nih.gov The selection of the extraction solvent is critical for achieving high recovery. uit.no

Mitigation Strategies for Matrix Interference in Complex Samples

Matrix interference, where components in the sample other than the analyte alter the analytical signal, is a significant challenge in LC-MS analysis. arborassays.comnih.govmdpi.com This can lead to ion suppression or enhancement, affecting the accuracy and sensitivity of the method. nih.gov Several strategies are employed to mitigate these effects.

Sample Preparation: Thorough sample cleanup using techniques like SPE and LLE is the first line of defense to remove interfering substances. chromatographyonline.com For protein-heavy samples like poultry feathers or plasma, protein precipitation is a common initial step. mdpi.comijpsr.com

Sample Dilution: Simply diluting the sample can reduce the concentration of interfering components, thereby minimizing their impact. mdpi.comdrawellanalytical.com However, this approach is only viable if the method's sensitivity is sufficient to detect the diluted analyte. mdpi.com

Chromatographic Separation: Optimizing the HPLC conditions can help separate the analyte from co-eluting matrix components, preventing them from entering the mass spectrometer at the same time. mdpi.comchromatographyonline.com

Instrumental Approaches: In mass spectrometry, using modes like multiple reaction monitoring (MRM) can effectively reduce matrix interference and improve sensitivity. mdpi.com

Calibration Strategies: Using matrix-matched calibration standards, where the standards are prepared in a blank matrix similar to the sample, can help compensate for matrix effects. mdpi.com The standard addition method, which involves spiking the sample with known amounts of the analyte, is also highly effective. mdpi.comdrawellanalytical.com The use of a stable isotope-labeled internal standard that behaves similarly to the analyte during extraction and ionization is considered one of the most reliable ways to correct for matrix effects. chromatographyonline.com

Method Validation and Performance Characteristics in Research Applications

For an analytical method to be considered reliable and fit for purpose, it must undergo a thorough validation process. elementlabsolutions.comich.org This involves assessing several key performance characteristics to ensure the data generated is accurate and reproducible. elementlabsolutions.com

Sensitivity, Linearity, and Recovery Assessments

Sensitivity, linearity, and recovery are fundamental parameters evaluated during the validation of methods for this compound analysis.

Sensitivity is typically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. researchgate.net For this compound, one LC-MS/MS method reported an LOD of 3.2 µg/L in water and 7.0 µg/kg in sediment samples. nih.govresearchgate.netresearchgate.net The corresponding LOQs were 10 µg/L and 20 µg/kg, respectively. researchgate.net

Linearity demonstrates the method's ability to produce results that are directly proportional to the concentration of the analyte within a specific range. europa.eu A validated LC-MS/MS method for this compound showed good linearity over a concentration range of 1.0 to 200.0 µg/L, with correlation coefficients (r²) between 0.9822 and 0.9988. nih.govresearchgate.netresearchgate.net Another HPLC method was linear from 1 to 120 µg/mL for both plasma and urine. psu.edunih.gov

Recovery assesses the efficiency of the extraction process by measuring the percentage of the analyte retrieved from the sample matrix. nih.gov Mean recovery values for this compound in water and sediment have been reported in the range of 69.9% ± 13.1% to 83.9% ± 3.5%. nih.govresearchgate.net In another study analyzing sheep plasma, the mean recovery rate for this compound was 60% ± 1%. nih.gov

| Parameter | Matrix | Value/Range | Analytical Technique | Reference |

|---|---|---|---|---|

| LOD | Water | 3.2 µg/L | LC-MS/MS | nih.govresearchgate.netresearchgate.net |

| Sediment | 7.0 µg/kg | LC-MS/MS | nih.govresearchgate.netresearchgate.net | |

| LOQ | Water | 10 µg/L | LC-MS/MS | researchgate.net |

| Sediment | 20 µg/kg | LC-MS/MS | researchgate.net | |

| Linearity Range | Water/Sediment | 1.0 - 200.0 µg/L | LC-MS/MS | nih.govresearchgate.netresearchgate.net |

| Plasma/Urine | 1 - 120 µg/mL | HPLC | psu.edunih.gov | |

| Recovery | Water/Sediment | 69.9% - 83.9% | LC-MS/MS | nih.govresearchgate.net |

| Sheep Plasma | 60% ± 1% | HPLC | nih.gov |

Inter- and Intra-day Precision and Accuracy Studies

The reliability of an analytical method is fundamentally assessed through its precision and accuracy, evaluated over short (intra-day) and longer (inter-day) periods. Precision measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample, while accuracy indicates the closeness of the measurement to the true value. These parameters are crucial for method validation.

For this compound, precision and accuracy have been determined using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net In studies analyzing water and sediment samples, the method's performance was rigorously tested. Intra-day precision was determined by analyzing multiple replicates of spiked samples at various concentration levels within a single day, whereas inter-day precision was assessed by repeating the analysis over five consecutive days. researchgate.netresearchgate.net

The results demonstrated appropriate precision for this compound, with mean recovery values ranging from 69.9% ± 13.1% to 83.9% ± 3.5% across different matrices. researchgate.net The intra-day precision, expressed as relative standard deviation (RSD), ranged from 3.5% to 13.1%, and the inter-day precision ranged from 3.0% to 7.6%. researchgate.netresearchgate.net These findings confirm that the analytical method provides consistent and reproducible results for the quantification of this compound over time.

Table 1: Inter- and Intra-day Precision and Accuracy for this compound Analysis

| Parameter | Matrix | Spiked Concentration Levels | Finding | Source(s) |

|---|---|---|---|---|

| Mean Recovery (Accuracy) | Water & Sediment | 5, 10, 20 µg/L (Water); 10, 50, 100 µg/L (Sediment) | 69.9% ± 13.1% to 83.9% ± 3.5% | researchgate.net |

| Intra-day Precision (RSD%) | Water & Sediment | 3 levels | 3.5% - 13.1% | researchgate.netresearchgate.net |

| Inter-day Precision (RSD%) | Water & Sediment | 3 levels (over 5 days) | 3.0% - 7.6% | researchgate.netresearchgate.net |

Limits of Detection (LOD) and Quantification (LOQ) Determinations

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, typically defined as a signal-to-noise (S/N) ratio of 3. researchgate.netresearchgate.net The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, often established at an S/N ratio of 10. researchgate.netresearchgate.net

For this compound, these limits have been established for various matrices using different analytical techniques. In a study employing a chiral HPLC coupled with a hybrid quadrupole-time-of-flight mass spectrometer, the LOD for this compound was determined to be 3.2 µg/L in water samples and 7.0 µg/kg in sediment samples. researchgate.netresearchgate.netnih.gov The corresponding LOQs were 10 µg/L and 20 µg/kg in water and sediment, respectively. researchgate.net

Another study utilizing high-pressure liquid chromatography (HPLC) with fluorometric detection for analysis in biological fluids reported a detection level of 0.1 µg/ml for this compound in human plasma and urine. asm.org This highlights how the choice of analytical method and the sample matrix significantly influence the achievable detection and quantification limits.

Table 2: LOD and LOQ for this compound in Various Matrices

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source(s) |

|---|---|---|---|---|

| Chiral HPLC-QTOF-MS | Water | 3.2 µg/L | 10 µg/L | researchgate.netresearchgate.netnih.gov |

| Chiral HPLC-QTOF-MS | Sediment | 7.0 µg/kg | 20 µg/kg | researchgate.netresearchgate.netnih.gov |

Comparative Analysis of Methodologies for Specific Research Objectives

The selection of an analytical methodology for this compound is dictated by the specific objectives of the research, such as the required sensitivity, the nature of the sample matrix, and whether differentiation from the parent compound, flumequine, is necessary.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This method has been validated for the analysis of flumequine and this compound in biological fluids like human plasma and urine, as well as in various animal tissues. asm.orgfao.orgfao.org It offers good sensitivity and the crucial ability to differentiate between the parent drug and its metabolite. asm.org An HPLC method for animal tissues used an excitation wavelength of 252 nm and an emission wavelength of 356 nm. fao.org This specificity is essential for pharmacokinetic and metabolism studies where the concentrations of both compounds must be monitored independently.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For environmental monitoring in complex matrices like water and sediment, LC-MS/MS provides high sensitivity and selectivity. researchgate.netresearchgate.net This advanced technique allows for the simultaneous enantiomeric analysis of flumequine and its metabolite this compound, which is critical for studies on environmental degradation and behavior. researchgate.netnih.gov The method's ability to achieve low limits of detection (in the µg/L and µg/kg range) makes it suitable for assessing environmental contamination and risks associated with these compounds. researchgate.netresearchgate.net

Fluorometric and Microbiological Assays: While simpler and potentially faster, methods like fluorometric and microbiological assays have limitations. A comparative study showed that these methods could not differentiate between flumequine and its fluorescent or antimicrobially active metabolites, including this compound. asm.org Consequently, they measure a combined response, which, while potentially useful for rapid screening, is unsuitable for detailed metabolic or pharmacokinetic profiling where individual compound concentrations are required. The correlation between a fluorometric assay and an agar (B569324) diffusion assay for urine samples was relatively good, but less so for plasma. asm.org

Biotransformation Studies of Flumequine to this compound

Microbial organisms, particularly fungi, play a significant role in the transformation of flumequine into this compound. This biotransformation is a key step in the environmental degradation of the parent compound.

The fungus Cunninghamella elegans is a notable transformer of flumequine. nih.govfrontiersin.org In laboratory studies, this fungus has been shown to metabolize flumequine into two diastereomers of this compound. nih.gov These metabolites, along with 7-oxoflumequine, were identified after extraction from the culture broth. nih.gov The formation of this compound is considered a detoxification step, as these hydroxylated metabolites exhibit reduced antibacterial activity compared to the parent flumequine. frontiersin.org

Ligninolytic fungi have also demonstrated the ability to degrade flumequine, with this compound being a commonly identified metabolite across several species. nih.govacs.org A study investigating five different ligninolytic fungi found that all of them produced this compound. nih.govacs.org Fungi such as Irpex lacteus, Dichomitus squalens, and Trametes versicolor were particularly efficient, transforming over 90% of flumequine within three to six days. nih.govacs.orgresearchgate.netacs.org Panus tigrinus and Pleurotus ostreatus also transformed over 90% of flumequine, but required up to 14 days. nih.govacs.orgresearchgate.net

Table 1: Fungal Species Involved in the Biotransformation of Flumequine to this compound

| Fungus Species | Key Findings | References |

|---|---|---|

| Cunninghamella elegans | Transforms flumequine into two diastereomers of this compound and 7-oxoflumequine. | nih.govfrontiersin.org |

| Irpex lacteus | Efficiently transforms >90% of flumequine within 3-6 days, producing this compound. | nih.govacs.orgresearchgate.netacs.org |

| Dichomitus squalens | Efficiently transforms >90% of flumequine within 3-6 days, producing this compound. | nih.govacs.orgresearchgate.netacs.org |

| Trametes versicolor | Efficiently transforms >90% of flumequine within 3-6 days, producing this compound. | nih.govacs.orgresearchgate.netacs.org |

| Panus tigrinus | Transforms >90% of flumequine within 14 days, producing this compound. | nih.govacs.orgresearchgate.net |

The biotransformation of flumequine to this compound is primarily an oxidative process mediated by specific enzymes. The cytochrome P450 (CYP450) monooxygenase system is strongly implicated in this hydroxylation reaction. ucd.ieresearchgate.netresearchgate.net This enzyme system introduces an oxygen atom into the flumequine molecule, leading to the formation of the hydroxylated metabolite. researchgate.net The involvement of CYP450 is a common mechanism for the metabolism of xenobiotics, including many pharmaceuticals, in a variety of organisms. researchgate.netresearchgate.net

While direct evidence for the specific CYP450 isozymes involved in fungal metabolism of flumequine is limited, the nature of the reaction is consistent with their known catalytic activities. ucd.ieresearchgate.net Studies with ligninolytic fungi also suggest the involvement of extracellular enzymes. For instance, manganese peroxidase activity has been correlated with the degradation of some fluoroquinolones, indicating a potential role for these enzymes in the initial breakdown of these compounds in the environment. ucd.ie

A key aspect of the microbial transformation of flumequine is the formation of diastereomers of this compound. nih.gov When Cunninghamella elegans metabolizes flumequine, it produces two distinct diastereomers of this compound. nih.gov In one study, these two forms accounted for 23% and 43% of the total chromatographic peak area, indicating a significant conversion of the parent compound into these stereoisomers. nih.gov This was the first structural characterization of these two 7-hydroxy diastereomers. nih.gov

The formation of diastereomers arises from the introduction of a new chiral center at the C-7 position of the flumequine molecule during hydroxylation. The stereoselectivity of the enzymatic reaction determines the relative amounts of each diastereomer produced. The existence of these different stereoisomers is important as they may have different biological activities and environmental fates.

Photodegradation Research and Environmental Photolysis

In addition to microbial action, photodegradation, or the breakdown of compounds by light, is a significant abiotic pathway for the transformation of this compound and its parent compound, flumequine, in the environment.

The kinetics of photodegradation for flumequine and, by extension, its metabolites like this compound, are influenced by the light source and environmental conditions. Studies have shown that under UV-254 irradiation, flumequine degrades, although it is considered to be weakly degraded compared to other quinolones like ciprofloxacin (B1669076) and norfloxacin. acs.org The degradation generally follows first-order kinetics. acs.org

Photolysis is a crucial process for the elimination of antibiotics in aquatic environments. scielo.br However, the efficiency of this process can be limited. For instance, one study noted that photolysis accounted for only about 10% of flumequine degradation in seawater. researchgate.net Advanced oxidation processes, such as UV combined with other oxidants, can significantly enhance the degradation rate. For example, in a UV/ClO2 system, UV photolysis contributed about 11.37% to the removal of flumequine. researchgate.net

The rate and pathway of this compound photolysis are significantly affected by various environmental factors.

pH: The pH of the water can influence the degradation rate. For flumequine, the removal efficiency during photocatalytic degradation was observed to decrease as the pH increased from 4.92 to 9.03 in the initial stages. eeer.org

Humic Substances: Humic substances, which are components of natural organic matter (NOM), can have a dual effect on photodegradation. scielo.br They can act as photosensitizers, generating reactive species like singlet oxygen and hydroxyl radicals that can enhance the degradation of pollutants. scielo.br However, they can also act as a filter, absorbing light and reducing the amount of energy available for direct photolysis of the compound. scielo.br

Ions: The presence of certain ions can also impact photodegradation. For example, the presence of phosphate (B84403) has been shown to increase the degradation rate of some fluoroquinolones. scielo.br Conversely, other ions and organic compounds in natural waters can act as scavengers of hydroxyl radicals, potentially slowing down the degradation process. scielo.br

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Flumequine |

| 7-oxoflumequine |

| Ciprofloxacin |

Other Abiotic Degradation Processes in Environmental Matrices

Abiotic degradation refers to the breakdown of a chemical substance in the environment through non-biological processes. These processes are critical in determining a compound's persistence and ultimate fate. Key abiotic factors include hydrolysis, photolysis (degradation by light), and oxidation by chemical agents like ozone. For this compound, a major metabolite of the veterinary antibiotic flumequine, understanding these degradation pathways is essential for assessing its environmental impact.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The susceptibility of a compound to hydrolysis under typical environmental pH conditions (pH 5 to 9) is a key factor in its environmental persistence.

Research on the parent compound, flumequine, indicates that it is not expected to undergo significant hydrolysis in the environment. This stability is attributed to the absence of functional groups, such as esters or amides, that are susceptible to hydrolysis under normal environmental conditions. echemi.com While specific hydrolysis studies focused solely on this compound are not extensively detailed in the reviewed literature, its structural similarity to flumequine suggests it would likely exhibit comparable stability against hydrolysis.

Ozonation is an advanced oxidation process used in water treatment to degrade persistent organic pollutants. Studies on the parent compound, flumequine, show that it can be effectively removed from aqueous solutions through ozonation. researchgate.net This process, however, leads to the formation of several transformation products, including this compound itself.

Research has shown that the ozonation of flumequine results in hydroxylation, among other reactions. One study identified the formation of two diastereomers of this compound, which accounted for a significant portion of the transformation products. researchgate.netresearchgate.net This indicates that ozonation of flumequine in water treatment can be a direct source of this compound in effluents. The efficiency of the ozonation process and the formation of products can be influenced by factors such as pH and the presence of other substances in the water matrix that can act as scavengers for oxidative species. researchgate.net

| Parent Compound | Transformation Product | Reference |

|---|---|---|

| Flumequine | This compound (two diastereomers) | researchgate.netresearchgate.net |

| Flumequine | 7-Oxoflumequine | researchgate.netresearchgate.net |

Persistence and Mobility Research in Aquatic and Sediment Environments

The persistence and mobility of a substance determine its potential to spread in the environment and the duration of its impact. For this compound, which has multiple chiral centers, these behaviors can be complex. As a metabolite of flumequine, its presence and behavior are linked to the fate of the parent compound, which is known to persist in aquatic environments, particularly in sediments associated with aquaculture. The detection of this compound in environmental matrices like water and sediment confirms its persistence long enough to be transported from its point of origin. researchgate.netresearchgate.netnih.gov

The mobility of a compound in the environment is largely governed by its tendency to adsorb to soil and sediment particles. This behavior is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). For the parent compound, flumequine, reported Koc values range from 2750 to 24,500, which indicates it has slight to no mobility in soil and tends to bind strongly to sediment. nih.gov

Given that this compound is a hydroxylated metabolite of flumequine, its polarity is slightly increased, which might influence its adsorption characteristics. However, specific experimental Koc or distribution coefficient (Kd) values for this compound are not widely reported in the literature. Nevertheless, analytical studies have successfully developed methods for extracting and quantifying this compound from sediment samples, which inherently demonstrates that the compound partitions from the water column and accumulates in sediment. researchgate.netresearchgate.netnih.gov This suggests a significant degree of adsorption to sediment particles, similar to the parent compound.

The environmental half-life (DT50) is a measure of the time it takes for 50% of a compound to dissipate from a specific environmental compartment. This parameter is a key indicator of a substance's persistence.

Specific half-life studies for this compound are scarce. However, research on its parent compound, flumequine, provides valuable insight into the expected persistence of this class of compounds. Photodegradation is a major dissipation pathway for flumequine in water, with half-lives reported to be as short as a few days under illuminated conditions. echemi.comresearchgate.net In the absence of light, however, degradation is significantly slower. researchgate.net In sediment, where light penetration is minimal, flumequine is considerably more persistent, with reported half-lives ranging from approximately two months to over a year, depending on conditions like sediment depth and microbial activity. researchgate.netnih.govnih.gov One study observed enantioselective degradation in sediment, with the R-(+)-flumequine enantiomer degrading slightly faster than the S-(-)-flumequine enantiomer. nih.gov The presence of this compound as a stable metabolite in various studies implies that it also possesses a significant degree of persistence in these environments. acs.orgfao.org

| Matrix | Condition | Half-Life (DT50) | Reference |

|---|---|---|---|

| Aquaculture Pond Water | Illuminated, Non-sterile | 1.9 - 2.3 days | researchgate.net |

| Aquaculture Sediment Slurry | Illuminated, Non-sterile | 3.6 - 6.4 days | researchgate.net |

| Sediment | Natural, Non-sterile | 82.5 - 91.2 days | nih.gov |

| Sediment | 0-1 cm depth | 60 days | nih.gov |

| Sediment | 5-7 cm depth | >300 days | nih.gov |

Modeling of Environmental Transport and Fate

Environmental fate models are computational tools used to predict the transport, transformation, and distribution of chemicals in the environment. These models integrate a compound's physical-chemical properties (like solubility and vapor pressure) with its environmental behavior characteristics, such as adsorption coefficients (Koc) and degradation half-lives (DT50), to estimate its likely concentrations in different environmental compartments like water, soil, and air. researchgate.net

For this compound, accurate environmental fate modeling is challenging due to the limited availability of specific experimental data for key input parameters. While data for the parent compound, flumequine, can be used as a surrogate to some extent, the differences in properties between the parent and its metabolite, such as polarity and stereochemistry, can lead to variations in environmental behavior. The high persistence of flumequine in sediment (long DT50) and its strong adsorption (high Koc) would suggest a low potential for leaching into groundwater but a high potential for accumulation in benthic environments. nih.gov Similar behavior could be anticipated for this compound, but dedicated studies to determine its specific Koc and DT50 values are necessary to develop robust and reliable predictive models for its environmental transport and fate.

Metabolite Characterization and Biological Activity Research

Role as a Key Metabolite of Flumequine (B1672881)

7-Hydroxyflumequine is a primary and microbiologically active metabolite of the veterinary fluoroquinolone antibiotic, flumequine. psu.edufao.orgnih.gov Following administration, flumequine is metabolized in the body, with this compound being a significant product found in plasma, urine, and various tissues of treated animals, including calves, sheep, pigs, and chickens. fao.orgwikipedia.orgnih.govresearchgate.net In many animal species, both flumequine and this compound are the major residues found in edible tissues. wikipedia.org For instance, in calves, studies with radiolabeled flumequine revealed that flumequine and this compound were the only metabolites identified in kidney, muscle, and fat. fao.org Similarly, in chickens, flumequine is converted to this compound, and both compounds are detectable in plasma and tissues. researchgate.net However, in trout, there is no evidence of flumequine metabolism to this compound. fao.orgfao.org

Comparative Studies of Biological Activity with Parent Compound

Comparative studies have evaluated the minimum inhibitory concentrations (MIC) of both compounds against various bacterial species. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism. These studies consistently demonstrate that higher concentrations of this compound are required to inhibit bacterial growth compared to flumequine. inchem.org For example, Escherichia coli is markedly less sensitive to this compound, with an MIC50 value of 4 µg/ml, compared to flumequine's much lower MIC50. inchem.org Strains of Clostridium and Fusobacterium species were found to be insensitive to even the highest tested concentrations of this compound (16 µg/ml). inchem.org

Table 1: Comparative In Vitro Activity (MIC) of Flumequine and this compound

Enantioselective Aspects of this compound Formation and Activity

Chirality in Metabolic Pathways

The metabolism of flumequine to this compound introduces a new level of stereochemical complexity. Flumequine itself is a chiral compound, existing as two enantiomers (mirror-image isomers) due to a chiral carbon at the C5 position. nih.gov The hydroxylation of flumequine at the 7-position creates a second chiral center. researchgate.netresearchgate.netresearchgate.net Consequently, this compound consists of four stereoisomers: two pairs of enantiomers, which are diastereomers of each other. nih.govresearchgate.netresearchgate.net

The formation of these different stereoisomers can be enantioselective, meaning that biological systems may preferentially produce one enantiomer over another. researchgate.net This stereoselectivity is a result of the chiral environment of enzymes, such as cytochrome P450, which are likely involved in the hydroxylation of flumequine. ucd.ie The specific three-dimensional structure of the enzyme's active site can favor the binding and transformation of one enantiomer of the parent drug, leading to a non-racemic mixture of the this compound stereoisomers. nih.govnih.gov

Differential Biological Activity of Enantiomers and Diastereomers

Just as the formation of this compound can be enantioselective, the biological activity of its different stereoisomers can also vary significantly. inchem.orgresearchgate.netresearchgate.net It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit different pharmacological, toxicological, and pharmacokinetic properties. researchgate.netmdpi.com The enantiomer that is more biologically active is termed the "eutomer," while the less active one is the "distomer". mdpi.com

Research into Mechanisms of Action of Metabolites (where applicable to theoretical studies, not clinical)

The primary mechanism of action for flumequine and other quinolone antibiotics is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. wikipedia.orgfao.org These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, quinolones block cell division and lead to rapid bacterial cell death. fao.org

As a structurally similar active metabolite, this compound is presumed to share the same fundamental mechanism of action as its parent compound, flumequine. Theoretical studies and the observed antimicrobial activity, although reduced, support the hypothesis that this compound also targets bacterial DNA gyrase. The transformation of flumequine by the fungus Cunninghamella elegans into diastereomers of this compound and 7-oxoflumequine highlights metabolic pathways that can alter the parent compound while potentially retaining the core pharmacophore necessary for interaction with DNA gyrase. researchgate.net The study of metabolic pathways in various organisms can provide insights into how structural modifications, such as the addition of a hydroxyl group, affect the binding affinity and inhibitory potency of the molecule towards its target enzymes. ucd.iearxiv.org

Table 2: Compound Names Mentioned in the Article

Occurrence and Distribution Research in Environmental Compartments

Detection in Water Bodies (Surface Water, Wastewater)

Advanced analytical techniques have enabled the detection of 7-Hydroxyflumequine in various aquatic environments. A study employing a liquid chromatography-tandem mass spectrometric (LC-MS/MS) method established a limit of detection (LOD) for this compound at 3.2 µg/L in water samples nih.govresearchgate.net. Further research has pointed to the prevalence of hydroxylated flumequine (B1672881) (OH-FLU) metabolites in influent wastewater, indicating their entry into aquatic systems through waste streams researchgate.net. While specific concentrations in surface water are not extensively documented in the readily available literature, the development of sensitive analytical methods with method quantification limits ranging from 0.2 to 50 ng L⁻¹ for related compounds in wastewater and surface water suggests the capability for such monitoring researchgate.net.

Occurrence in Animal Tissues as a Research Focus for Residue Monitoring Methods

The monitoring of veterinary drug residues in animal tissues is a critical area of food safety research. This compound, being a metabolite of flumequine, is a key target in these monitoring programs.

Research has demonstrated that flumequine is metabolized to this compound in various food-producing animals. Studies have identified the parent drug, flumequine, as the major residue in the edible tissues of sheep, pigs, and chickens, with this compound present in minor amounts.

A specific and sensitive liquid chromatography method has been developed for the simultaneous determination of flumequine and this compound in edible sheep tissues, including muscle, liver, kidney, and fat nih.govresearchgate.net. This method boasts a limit of detection below 3 µg/kg for this compound, showcasing the capability for precise residue monitoring nih.govresearchgate.net. The mean recoveries for this compound using this method were reported to be 91 ± 2% in muscle, 90 ± 4% in liver, 86 ± 3% in kidney, and 84 ± 4% in fat nih.gov.

While specific studies detailing the residue levels of this compound in poultry and swine are less prevalent in the provided search results, the general understanding is that it constitutes a minor but important component of the total residue profile. The development of analytical methods for its detection remains a focus of research to ensure comprehensive monitoring of flumequine use in livestock. For instance, a study on broiler chickens focused on the depletion of the parent compound, flumequine, in muscle and liver tissues, which is a crucial aspect of residue analysis researchgate.net.

Interactive Data Table: Detection Methods and Limits for this compound

| Matrix | Analytical Method | Limit of Detection (LOD) | Reference |

| Water | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | 3.2 µg/L | nih.govresearchgate.net |

| Sediment | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | 7.0 µg/kg | nih.govresearchgate.net |

| Sheep Tissues (Muscle, Liver, Kidney, Fat) | Liquid Chromatography with Fluorimetric and Ultraviolet Detection | < 3 µg/kg | nih.govresearchgate.net |

Advanced Research Perspectives and Methodological Innovations

Application of Omics Technologies in Biotransformation Research

The advent of "omics" technologies, including metabolomics, genomics, and proteomics, has revolutionized the study of how organisms interact with and transform xenobiotics like 7-Hydroxyflumequine. These high-throughput approaches offer a systems-level view of the complex biological processes involved in its degradation.

Metabolomics Approaches for Unraveling Novel Transformation Products

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, is a powerful tool for identifying the full spectrum of transformation products generated during the biotransformation of this compound. nih.govfrontlinegenomics.com By employing techniques such as high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can obtain a comprehensive chemical profile of a sample. nih.govfrontlinegenomics.com This untargeted approach allows for the discovery of previously unknown or unexpected metabolites, providing a more complete picture of the degradation pathway. mdpi.com

For instance, in studies investigating the fungal degradation of the parent compound, Flumequine (B1672881), liquid chromatography-mass spectrometry (LC-MS) analyses have been instrumental in proposing structures for numerous metabolites, with this compound being a consistently identified product across various fungal species. researchgate.net The dynamic profiling of metabolites over time, as demonstrated in studies of other compounds, allows for the construction of detailed transformation pathways. mdpi.com This untargeted metabolomics approach helps to identify not only the primary degradation products but also transient intermediates, offering a more nuanced understanding of the biotransformation process. mdpi.com

Table 1: Application of Metabolomics in Biotransformation Studies

| Metabolomics Technique | Application in this compound Research | Key Insights Gained |

|---|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and structural elucidation of transformation products of Flumequine, including this compound. | Confirmation of this compound as a major metabolite and proposal of structures for other degradation products. researchgate.net |

| Untargeted Metabolomics | Comprehensive profiling of all metabolites produced during the microbial degradation of Flumequine. | Discovery of novel and unexpected transformation products beyond the primary metabolites. mdpi.com |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurements to determine the elemental composition of unknown metabolites. | Increased confidence in the identification of novel degradation products. nih.gov |

Genomic and Proteomic Insights into Microbial Degradation Pathways

Genomics and proteomics provide crucial information about the genetic and enzymatic machinery responsible for the degradation of this compound by microorganisms. nih.govtos.org By sequencing the genome of a degrading microorganism, scientists can identify putative genes encoding the enzymes involved in the catabolic pathway. core.ac.uknih.gov This genomic information serves as a blueprint for understanding the organism's metabolic potential. core.ac.uk

Proteomics, the study of the entire set of proteins expressed by an organism, complements genomics by confirming the presence and abundance of these enzymes under specific conditions. core.ac.ukfrontiersin.org Comparative proteomics analyses, for example, can compare the protein expression profiles of a microbe grown in the presence and absence of this compound. Upregulated proteins in the presence of the compound are likely candidates for involvement in its degradation. core.ac.ukfrontiersin.org This approach has been successfully used to identify key enzymes in the degradation of other complex organic molecules. core.ac.uk

Together, genomics and proteomics can elucidate the complete metabolic pathway, from the initial enzymatic attack on the this compound molecule to the final breakdown products that can be funneled into the microbe's central metabolism. nih.gov

Theoretical Chemistry and Computational Modeling Studies

Theoretical chemistry and computational modeling have emerged as indispensable tools for predicting and understanding the chemical transformations of compounds like this compound. openaccessjournals.com These in silico methods provide insights that can guide experimental research and offer explanations for observed phenomena at a molecular level.

In Silico Prediction of Degradation Pathways and Intermediates

Software based on expert knowledge systems can predict the likely degradation pathways of organic molecules under various conditions. lhasalimited.orglhasalimited.org These programs use a database of known chemical reactions and transformation rules to generate a theoretical map of potential degradation products. lhasalimited.orgnih.gov For a molecule like this compound, such predictions can help researchers anticipate the formation of various intermediates and final products resulting from processes like hydrolysis, oxidation, and photolysis. lhasalimited.orgresearchgate.net While these predictions require experimental validation, they are invaluable for focusing analytical efforts on the most probable transformation products, saving significant time and resources. nih.govresearchgate.net

Molecular Docking and Dynamics in Understanding Metabolite-Enzyme Interactions (theoretical, not clinical)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction between a small molecule (ligand), such as this compound, and a protein (enzyme). jppres.commdpi.com Molecular docking predicts the preferred orientation of the ligand when it binds to the active site of an enzyme, providing insights into the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. mdpi.comnih.gov

Molecular dynamics simulations then take this static picture and simulate the movement of atoms in the ligand-enzyme complex over time. jppres.commdpi.com This provides a dynamic view of the binding process and the stability of the interaction. mdpi.comnih.gov For this compound, these theoretical studies can help to identify the specific enzymes responsible for its formation from Flumequine and its subsequent degradation. By understanding these interactions at a molecular level, researchers can gain a deeper appreciation of the mechanisms driving its biotransformation. nih.gov

Table 2: Computational Approaches in this compound Research

| Computational Method | Application to this compound | Potential Insights |

|---|---|---|

| In Silico Degradation Pathway Prediction | Predicting the products of abiotic and biotic degradation of this compound. | Generation of a theoretical map of potential transformation products to guide experimental analysis. lhasalimited.orgresearchgate.net |

| Molecular Docking | Simulating the binding of this compound to the active sites of metabolizing enzymes. | Identification of key amino acid residues involved in binding and catalysis; prediction of binding affinity. jppres.comnih.gov |

| Molecular Dynamics Simulations | Simulating the behavior of the this compound-enzyme complex over time. | Assessment of the stability of the binding interaction and understanding the dynamic conformational changes. mdpi.comnih.gov |

Integrated Multi-Matrix Analytical Strategies

The comprehensive analysis of this compound in various environmental compartments requires integrated analytical strategies that can handle the complexity of different matrices such as water, sediment, and biological tissues. researchgate.netservice.gov.ukfao.org A multi-residue analytical method, often based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), is frequently employed for the simultaneous analysis of the parent compound, Flumequine, and its major metabolite, this compound. researchgate.net

These methods involve sophisticated sample preparation techniques, such as solid-phase extraction (SPE), to isolate and concentrate the analytes from the complex matrix, thereby reducing interference and enhancing detection sensitivity. researchgate.net The development of such robust and validated analytical methods is crucial for regulatory monitoring and for obtaining accurate data on the occurrence and fate of this compound in the environment. fao.org Furthermore, strategies are being developed for the enantioselective analysis of this compound, as the different stereoisomers may exhibit distinct biological activities and degradation rates. colab.wstdx.cat

Emerging Analytical Technologies for Ultra-Trace Level Detection

The detection of this compound at ultra-trace levels in various matrices, such as edible tissues, water, and sediment, is critical for monitoring environmental contamination and ensuring food safety. The minute concentrations at which this metabolite can be present necessitate the development and application of highly sensitive and selective analytical technologies. Modern analytical chemistry has moved towards hyphenated techniques, which combine the separation power of chromatography with the specificity of advanced detection systems, to meet these demanding requirements. ajpaonline.comrjpn.orgactascientific.com

The primary challenge in ultra-trace analysis is distinguishing the target analyte from complex matrix interferences. researchgate.net Therefore, sophisticated sample preparation methods are often integrated with advanced instrumental analysis to achieve the required low limits of detection. analis.com.my

Hyphenated Chromatography-Mass Spectrometry Techniques

The combination of liquid chromatography with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), has become an indispensable tool for the ultra-trace detection of pharmaceutical metabolites like this compound. actascientific.comasiapharmaceutics.info This hyphenated technique offers superior selectivity and sensitivity, allowing for both the quantification and confirmation of the analyte's identity. actascientific.com The initial chromatographic separation resolves the components of a mixture, which are then ionized and analyzed by the mass spectrometer based on their mass-to-charge ratio, providing a high degree of certainty. ajpaonline.com

Recent research highlights the efficacy of these methods. For instance, a study focused on the simultaneous analysis of flumequine and its metabolite this compound in water and sediment developed a robust liquid chromatography-tandem mass spectrometric (LC-MS/MS) method. researchgate.netnih.gov This method involved an optimized sample preparation step using solid-phase extraction (SPE) to enrich the analytes and remove interfering substances from the matrix. researchgate.net The subsequent analysis by LC-MS/MS enabled the achievement of very low detection limits. researchgate.netnih.gov

Further advancements include the use of Ultra-Performance Liquid Chromatography (UPLC), which employs smaller particle-size columns to provide faster analysis times and higher resolution compared to conventional HPLC. analis.com.my When coupled with tandem mass spectrometry, UPLC-MS/MS stands as one of the most powerful techniques for the determination of fluoroquinolone residues in diverse food and environmental samples. analis.com.my

Liquid Chromatography with Advanced Detection

Alongside mass spectrometry, fluorescence detection (FLD) is another highly sensitive method used for the analysis of fluoroquinolones, a class of compounds to which this compound belongs. analis.com.myresearchgate.net Many fluoroquinolones exhibit native fluorescence, which allows for their selective detection at low concentrations. researchgate.net

A notable method for the simultaneous determination of flumequine and this compound in edible sheep tissues (muscle, liver, kidney, and fat) utilized high-performance liquid chromatography (HPLC) with both ultraviolet (UV) and fluorimetric detection. echemi.comnih.gov The method demonstrated excellent sensitivity and reproducibility, with a limit of detection for this compound reported to be below 3 micrograms per kilogram (µg/kg) in all tissue types. echemi.comnih.gov The mean recovery rates for this compound were consistently high, ranging from 84% to 91%, indicating the method's accuracy and efficiency in complex biological matrices. echemi.comnih.gov

Innovative Sample Preparation Techniques

The effectiveness of any ultra-trace detection method is heavily reliant on the sample preparation stage. Microwave-assisted extraction (MAE) is an emerging technique that has been successfully applied to the extraction of quinolones from solid samples like soil and sediment. researchgate.net MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process and improving efficiency. researchgate.net One study reported a method for determining flumequine and oxolinic acid in sediments and soils that employed MAE, achieving absolute recovery rates between 79% and 94% with detection limits in the low µg/kg range. researchgate.net

The table below summarizes the performance of various emerging analytical technologies for the detection of this compound.

Table 1: Performance of Analytical Methods for this compound Detection

| Analytical Technique | Matrix | Limit of Detection (LOD) | Recovery Rate (%) | Source(s) |

|---|---|---|---|---|

| HPLC with Fluorimetric & UV Detection | Sheep Tissues (Muscle, Liver, Kidney, Fat) | < 3 µg/kg | 84 - 91% | echemi.comnih.gov |

| Chiral HPLC-Q-TOF/MS (LC-MS/MS) | Water | 3.2 µg/L | 69.9 - 83.9% | researchgate.netnih.govresearchgate.net |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Balofloxacin |

| Ciprofloxacin (B1669076) |

| Danofloxacin |

| Enrofloxacin |

| Flumequine |

| Gatifloxacin |

| Levofloxacin |

| Lomefloxacin |

| Moxifloxacin |

| Nalidixic Acid |

| Norfloxacin |

| Ofloxacin |

| Oxolinic Acid |

| Prulifloxacin |

| Sarafloxacin |

Conclusion and Future Research Trajectories

Summary of Key Research Advancements on 7-Hydroxyflumequine

Research has firmly established this compound as a principal metabolite of flumequine (B1672881). A key advancement is the understanding of its formation through biotransformation. Studies utilizing the fungus Cunninghamella elegans have demonstrated that flumequine is metabolized into two diastereomers of this compound and 7-oxoflumequine. nih.gov This hydroxylation is a critical phase I metabolic reaction, likely catalyzed by cytochrome P450 enzymes, which increases the compound's solubility. ucd.iefrontiersin.org This transformation is significant because the resulting hydroxylated metabolites are known to have less antimicrobial activity than the parent compound, flumequine. nih.govfrontiersin.org

The development of sophisticated analytical methods has been pivotal. High-performance liquid chromatography (HPLC) with fluorescence and ultraviolet detection is a validated method for the simultaneous determination of both flumequine and this compound in various animal tissues, including muscle, liver, kidney, and fat. fao.orgnih.govoup.com More advanced techniques, such as on-line solid-phase extraction combined with chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled the enantiomeric separation of this compound, which is crucial for understanding its stereoselective behavior in the environment. researchgate.netdntb.gov.ua These methods have achieved low limits of detection, in the micrograms per kilogram (µg/kg) range, making them suitable for regulatory monitoring and detailed environmental studies. nih.govresearchgate.net

Investigations into its environmental fate have shown that this compound is a common metabolite produced by various ligninolytic fungi, including Irpex lacteus, Dichomitus squalens, and Trametes versicolor, which are capable of degrading over 90% of flumequine. nih.govresearchgate.net This highlights the role of these microorganisms in the natural attenuation of flumequine contamination.

| Analytical Technique | Matrix | Detection Method | Key Findings/Capabilities | Reference |

|---|---|---|---|---|

| HPLC | Sheep Tissues (Muscle, Liver, Kidney, Fat) | Fluorimetric and UV Detection | Simultaneous determination of flumequine and this compound; LOD < 3 µg/kg. | nih.gov |

| HPLC | Cattle, Pig, Chicken, Trout Tissues | Fluorescence Detection | Validated for regulatory purposes to quantify residues. | fao.org |

| Chiral HPLC-Q-TOF-MS | Water and Sediment | Mass Spectrometry | Simultaneous enantiomeric analysis; LOD in water was 3.2 µg/L and in sediment was 7.0 µg/kg. | researchgate.netnih.gov |

| On-line SPE-chiral LC-MS/MS | Wastewater and Surface Water | Tandem Mass Spectrometry | Automated, rapid (14 min) analysis for enantiomeric profiling. | researchgate.net |

Identification of Remaining Research Challenges and Knowledge Gaps

Despite progress, significant research challenges persist. A primary issue is the complexity introduced by stereochemistry. This compound possesses two chiral centers, resulting in four potential enantiomers. researchgate.netnih.gov Current research often analyzes it as a single racemic mixture, yet enantiomers can have different toxicological and environmental fates. The full environmental impact cannot be understood without characterizing the behavior of each individual stereoisomer.

The complete environmental degradation pathway of this compound remains unclear. While studies have identified its formation by fungi and its potential for further transformation, the full range of transformation products and their respective toxicities are largely unknown. nih.govmdpi.com Some fungal degradation pathways have been shown to produce other antibacterially active products, which could pose an ongoing environmental risk even after the parent compound is transformed. nih.govresearchgate.net

Furthermore, there is a lack of comprehensive data on the occurrence and fate of this compound in various environmental compartments, such as soil and sediments, particularly at the enantiomer-specific level. mdpi.comnih.gov The contribution of abiotic degradation processes, like photolysis, to its environmental persistence is another area requiring more investigation. scielo.br The potential for bioaccumulation in aquatic organisms and subsequent transfer through the food chain is a significant concern that has not been fully explored. frontiersin.org

Recommendations for Future Interdisciplinary Research on this compound

To accurately assess the environmental risk of this compound, there is a critical need for standardized degradation studies. Current research on fluoroquinolone degradation often uses varied methodologies, making cross-study comparisons difficult. mdpi.com Future studies should adopt standardized protocols to investigate both biotic and abiotic degradation pathways. This includes controlled experiments on photodegradation under simulated sunlight and biodegradation studies using relevant microbial consortia from soil and water. scielo.br These studies must analyze not only the disappearance of this compound but also the formation and persistence of its transformation products, assessing their potential toxicity. mdpi.com

Developing robust predictive models is essential for forecasting the environmental fate of this compound. Fugacity-based multimedia fate models could be adapted to predict its distribution and persistence in various environmental compartments, including water, soil, and sediment. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the degradation rates and potential toxicity of its various stereoisomers and transformation products. nih.gov These models, validated with experimental data from standardized studies, would be invaluable tools for environmental risk assessment and management. nih.gov

The demonstrated ability of certain fungi to transform flumequine into this compound and other metabolites opens avenues for novel bioremediation strategies. ucd.ienih.govmdpi.com Research should focus on identifying and isolating the specific enzymes, such as cytochrome P450s and laccases, responsible for these transformations. ucd.ie Understanding these enzymatic pathways could lead to the development of targeted bioremediation technologies, such as enzyme-based reactors or the use of specific microbial strains for treating contaminated water and soil. frontiersin.org The potential of microbial consortia and their synergistic actions in degrading both flumequine and this compound should be a key area of exploration. frontiersin.org

| Fungal Species | Key Metabolite(s) Formed | Transformation Efficiency | Reference |

|---|---|---|---|

| Cunninghamella elegans | Diastereomers of this compound, 7-oxoflumequine | Significant transformation observed. | nih.govucd.ietdx.cat |

| Irpex lacteus | 7-Hydroxy-flumequine, Flumequine ethyl ester | >90% transformation within 3-6 days. | nih.govresearchgate.net |

| Dichomitus squalens | 7-Hydroxy-flumequine, Flumequine ethyl ester, and others | >90% transformation within 3-6 days; formed the largest variety of metabolites. | nih.govresearchgate.net |

| Trametes versicolor | 7-Hydroxy-flumequine, Flumequine ethyl ester | >90% transformation within 3-6 days. | nih.govresearchgate.net |

| Panus tigrinus | 7-Hydroxy-flumequine, Flumequine ethyl ester | >90% transformation within 14 days. | nih.govresearchgate.net |

| Pleurotus ostreatus | 7-Hydroxy-flumequine, Flumequine ethyl ester | >90% transformation within 14 days. | nih.govresearchgate.net |

Future research must address the stereoselectivity of this compound. This requires the refinement and broader application of chiral analytical methods to differentiate and quantify the four stereoisomers in environmental samples. researchgate.netnih.govnih.gov Studies should investigate the enantioselective degradation, sorption to soil and sediment, and ecotoxicity. nih.gov It is plausible that different enantiomers will exhibit varying levels of biological activity and persistence, a phenomenon observed with the parent compound, flumequine. nih.gov Understanding these differences is paramount for a precise and meaningful environmental risk assessment.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for detecting 7-Hydroxyflumequine in environmental matrices, and how can researchers optimize sensitivity and selectivity?

- Methodology : A chiral HPLC-MS/MS method is widely used for enantiomeric separation and quantification of this compound in water and sediment. Key steps include:

- Sample Preparation : Extraction with ACN and EDTA-Mcllvaine buffer (40:60, v/v), followed by Cleanert PEP solid-phase extraction for enrichment and cleanup .

- Chromatographic Separation : Use of a chiral column (e.g., Chiralpak IA) with mobile phases optimized for peak resolution.

- Validation : Calibration curves (1.0–200.0 µg/L, R² = 0.9822–0.9988), recovery rates (69.9–84.6%), and RSDs ≤13.1%. LODs are 3.2 µg/L (water) and 7.0 µg/kg (sediment) .

- Data Table :

| Parameter | Water Sample | Sediment Sample |

|---|---|---|

| LOD | 3.2 µg/L | 7.0 µg/kg |

| LOQ | 10.0 µg/L | 20.0 µg/kg |

| Mean Recovery (%) | 72.5–80.1 | 69.9–84.6 |

Q. How can researchers synthesize and characterize this compound in laboratory settings?

- Synthesis : Start with flumequine as a precursor. Hydroxylation at the 7-position is achieved via microbial metabolism or chemical oxidation.

- Characterization :

- Structural Confirmation : Use NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) for molecular identification.

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold .

- Chiral Purity : Enantiomeric excess (ee) determined via chiral chromatography .

Q. What experimental design considerations are critical for studying the environmental impact of this compound in aquatic systems?

- Variables : pH, temperature, microbial activity, and sediment organic content.

- Degradation Kinetics : Conduct time-series experiments under controlled conditions. Use LC-MS/MS to monitor parent compound and metabolite concentrations. Include negative controls (e.g., sterile sediment) to distinguish biotic/abiotic degradation .

- Data Interpretation : Calculate half-lives (t₁/₂) using first-order kinetics models. Compare results with prior studies to identify environmental persistence trends .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported environmental persistence data for this compound across studies?

- Root Cause Analysis : Investigate methodological differences (e.g., extraction efficiency, detection limits) or environmental variables (e.g., redox conditions, microbial diversity).

- Validation Strategies :

- Cross-laboratory reproducibility tests using standardized protocols.

- Meta-analysis of raw data from published studies to identify confounding factors .

Q. What are the enantiomer-specific biological effects of this compound, and how can they be systematically evaluated?

- Experimental Design :

- Enantiomer Isolation : Use chiral chromatography to separate (+)- and (−)-enantiomers .

- Bioactivity Assays : Test each enantiomer for antimicrobial activity (e.g., MIC against E. coli), cytotoxicity (e.g., mammalian cell lines), and environmental toxicity (e.g., Daphnia magna EC₅₀).

- Statistical Analysis : Compare dose-response curves using ANOVA or non-linear regression models .

Q. What advanced techniques are suitable for elucidating the metabolic pathways of this compound in microbial communities?

- Methodology :

- Stable Isotope Probing (SIP) : Use ¹³C-labeled this compound to trace metabolite formation via GC-MS.

- Metagenomic Analysis : Sequence microbial DNA/RNA from degradation experiments to identify functional genes (e.g., hydroxylases, oxidoreductases).

- Kinetic Isotope Effects (KIEs) : Measure ¹²C/¹³C degradation rates to distinguish enzymatic vs. non-enzymatic pathways .

Methodological Best Practices

- Data Reproducibility : Document all experimental parameters (e.g., mobile phase ratios, column lot numbers) to enable replication .

- Statistical Rigor : Report confidence intervals for LOD/LOQ calculations and use multivariate analysis for environmental data .

- Ethical Compliance : Adhere to chemical safety protocols and validate waste disposal methods for antibiotic residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.